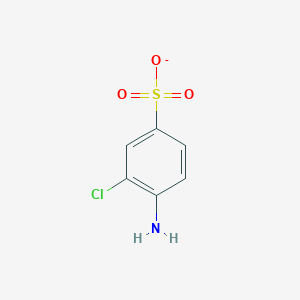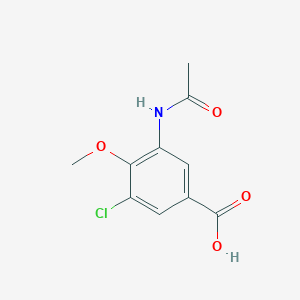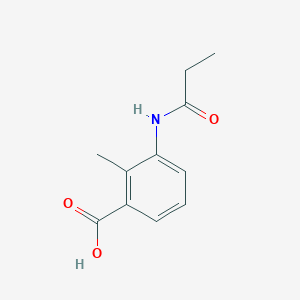![molecular formula C22H19N3O5 B243559 3,5-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B243559.png)
3,5-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a member of the benzamide family of compounds and has been found to exhibit several interesting biological activities. In
Mecanismo De Acción
The mechanism of action of 3,5-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is not fully understood, but it is believed to act through several different pathways. It has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, as well as modulating the immune response by inhibiting the production of pro-inflammatory cytokines. It has also been found to have a direct cytotoxic effect on cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
3,5-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, as well as modulating the immune response by inhibiting the production of pro-inflammatory cytokines. It has also been found to have a direct cytotoxic effect on cancer cells, making it a potential candidate for cancer therapy. Additionally, it has been found to have a modulatory effect on the immune system, making it a potential candidate for the treatment of autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,5-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a promising candidate for drug development. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 3,5-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. One area of focus could be the development of more efficient synthesis methods for this compound. Additionally, further research could be conducted to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, the potential use of this compound in combination with other drugs could also be explored to enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of 3,5-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves a series of chemical reactions. The first step involves the synthesis of 2-methoxy-5-(pyridin-2-yl)phenol, which is then reacted with 1,3-dibromo-5,5-dimethylhydantoin to produce the corresponding brominated derivative. The brominated derivative is then reacted with 2-methoxy-5-(pyridin-2-yl)aniline to yield the final product, 3,5-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide.
Aplicaciones Científicas De Investigación
3,5-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been found to exhibit several interesting biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been found to have potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Furthermore, it has been shown to have a modulatory effect on the immune system, making it a potential candidate for the treatment of autoimmune disorders.
Propiedades
Fórmula molecular |
C22H19N3O5 |
|---|---|
Peso molecular |
405.4 g/mol |
Nombre IUPAC |
3,5-dimethoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H19N3O5/c1-27-15-9-14(10-16(12-15)28-2)21(26)24-17-11-13(6-7-18(17)29-3)22-25-20-19(30-22)5-4-8-23-20/h4-12H,1-3H3,(H,24,26) |
Clave InChI |
WKCQZCKQVPOFSG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=CC(=C4)OC)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=CC(=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide](/img/structure/B243490.png)
![N-[3-chloro-2-(4-propionyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B243496.png)
![N-[4-(cyanomethyl)phenyl]-3-fluorobenzamide](/img/structure/B243499.png)
![N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243500.png)
![N-[4-(cyanomethyl)phenyl]-3-methylbutanamide](/img/structure/B243501.png)
![N-[4-(cyanomethyl)phenyl]butanamide](/img/structure/B243502.png)
![N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B243504.png)
![N-{4-[4-(1-benzofuran-2-ylcarbonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B243506.png)




![4-Methoxy-3-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B243534.png)
